n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide
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Overview
Description
n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of two fluoroethyl groups attached to a nitrogen atom, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoroethyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Amine derivatives are produced.
Scientific Research Applications
Chemistry: n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The sulfonamide moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
- n,n-Bis(2-chloroethyl)-4-methylbenzenesulfonamide
- n,n-Bis(2-bromoethyl)-4-methylbenzenesulfonamide
- n,n-Bis(2-iodoethyl)-4-methylbenzenesulfonamide
Comparison: n,n-Bis(2-fluoroethyl)-4-methylbenzenesulfonamide is unique due to the presence of fluoroethyl groups, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atoms can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.
Properties
CAS No. |
432-92-8 |
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Molecular Formula |
C11H15F2NO2S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15F2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
RLSWNEWZUARDRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCF)CCF |
Origin of Product |
United States |
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